molecular formula C15H20N5Na2O8P B13434431 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

Cat. No.: B13434431
M. Wt: 475.30 g/mol
InChI Key: WESACHJAWGKWJI-JPNCWPDTSA-L
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Description

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate is a complex organic compound with significant biochemical relevance. It is a derivative of adenosine monophosphate, a nucleotide that plays a crucial role in various biological processes, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate typically involves the phosphorylation of adenosine derivatives. The process often requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The phosphate group can be substituted with other functional groups to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with ketone or aldehyde functionalities, while substitution reactions can produce a wide range of analogs with different biological activities.

Scientific Research Applications

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleotide analogs.

    Biology: The compound is studied for its role in cellular energy transfer and signal transduction.

    Medicine: It has potential therapeutic applications in treating metabolic disorders and as a component of antiviral drugs.

    Industry: The compound is used in the production of biochemical reagents and diagnostic kits.

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate involves its interaction with various enzymes and receptors in the body. It acts as a substrate for kinases and phosphatases, playing a crucial role in phosphorylation and dephosphorylation reactions. These processes are essential for regulating cellular activities such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Adenosine monophosphate: A precursor to the compound, involved in similar biochemical processes.

    Adenosine diphosphate: Another nucleotide with similar functions in energy transfer.

    Adenosine triphosphate: The primary energy carrier in cells, closely related to the compound in terms of structure and function.

Uniqueness

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate is a complex organic compound that integrates a disodium phosphate moiety with a purine derivative. This unique structure suggests potential roles in biological systems, particularly in nucleotide metabolism and cellular signaling.

Chemical Structure and Properties

The compound features:

  • Purine Base : Involved in various metabolic pathways.
  • Phosphate Group : Essential for energy transfer and signaling.
  • Sugar Moiety : Contributes to its biochemical interactions.

The hydrolysis of disodium phosphate derivatives often leads to significant biological activities, as they can participate in nucleophilic substitution reactions due to the presence of hydroxymethyl groups.

Biological Activities

  • Nucleotide Metabolism :
    • The compound may influence cellular pathways related to purine metabolism. It is hypothesized to act as a substrate for enzymes involved in nucleotide synthesis, similar to other nucleotides like ATP and GTP.
  • Cellular Signaling :
    • Compounds with purine structures are known to play critical roles in cellular signaling processes. This compound may mimic or modulate the action of signaling molecules like cAMP.
  • Potential Therapeutic Applications :
    • The compound's structural similarity to known bioactive nucleotides suggests it could be explored for therapeutic uses in diseases related to nucleotide metabolism or cellular signaling disruptions.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanism of Action
Disodium;[(2R,3S,4R,5R)Nucleotide MetabolismSubstrate for nucleotide synthesis enzymes
ATPEnergy TransferDonates phosphate groups in metabolic reactions
GTPProtein SynthesisProvides energy for protein synthesis processes

Case Study: Interaction with Enzymes

Preliminary studies indicate that this compound interacts with various enzymes involved in nucleotide metabolism. For instance:

  • PRPP Synthase : A key enzyme in purine and pyrimidine biosynthesis shows altered activity in the presence of this compound .

Properties

Molecular Formula

C15H20N5Na2O8P

Molecular Weight

475.30 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C15H22N5O8P.2Na/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26;;/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26);;/q;2*+1/p-2/b8-2+;;/t9-,11-,12-,15-;;/m1../s1

InChI Key

WESACHJAWGKWJI-JPNCWPDTSA-L

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)/CO.[Na+].[Na+]

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)CO.[Na+].[Na+]

Origin of Product

United States

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